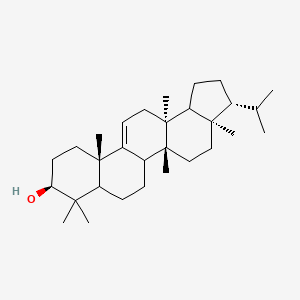
3-Hydroxydiploptene
Overview
Description
3-Hydroxydiploptene is a triterpenoid compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . It is also known by its systematic name, D:C-Friedo-B’:A’-neogammacer-9(11)-en-3β-ol . This compound is a member of the hopanoid family, which are pentacyclic triterpenoids commonly found in the cell membranes of bacteria and some plants .
Preparation Methods
The synthesis of 3-Hydroxydiploptene typically involves the cyclization of squalene, a precursor triterpene, through the action of squalene-hopene cyclase . The reaction conditions for this cyclization include the presence of specific enzymes and cofactors that facilitate the formation of the pentacyclic structure .
Chemical Reactions Analysis
3-Hydroxydiploptene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Hydroxydiploptene has several scientific research applications across various fields. In chemistry, it is used as a model compound to study the biosynthesis and function of hopanoids . In biology, it is investigated for its role in the cell membranes of bacteria and its potential impact on membrane fluidity and permeability . In medicine, this compound is explored for its potential antimicrobial properties and its ability to modulate immune responses . In industry, it may be used in the development of bio-based materials and as a biomarker for the presence of specific microorganisms in environmental samples .
Mechanism of Action
The mechanism of action of 3-Hydroxydiploptene involves its incorporation into cell membranes, where it interacts with membrane lipids to modulate membrane properties . This compound can increase membrane rigidity and decrease permeability, similar to the role of sterols in eukaryotic membranes . The molecular targets of this compound include membrane lipids and proteins that are involved in maintaining membrane structure and function .
Comparison with Similar Compounds
3-Hydroxydiploptene is similar to other hopanoids such as diploptene, diplopterol, and bacteriohopanetetrol . These compounds share the same pentacyclic structure but differ in their functional groups and degree of saturation . For example, diploptene is an unsaturated hopanoid, while diplopterol contains a hydroxyl group at the C-22 position . Bacteriohopanetetrol is an extended hopanoid with additional hydroxyl groups and a polyol side chain . The uniqueness of this compound lies in its specific hydroxylation pattern and its role in modulating membrane properties .
Properties
IUPAC Name |
3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYANPOOORUCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Fernenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4966-00-1 | |
| Record name | alpha-Fernenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 193 °C | |
| Record name | alpha-Fernenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


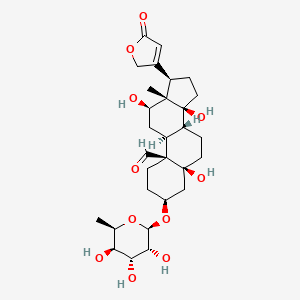
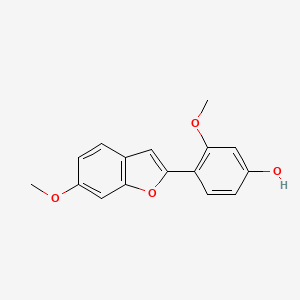
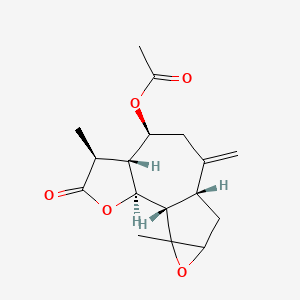

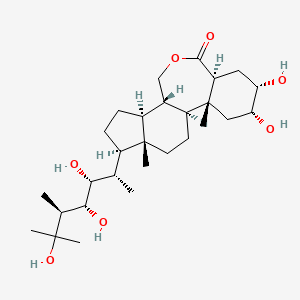
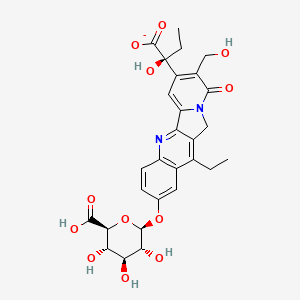

![4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B1196980.png)
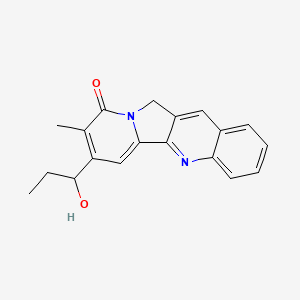
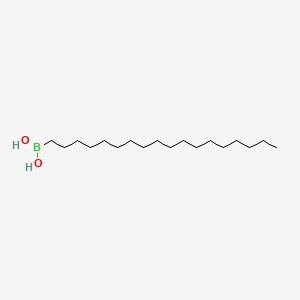
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine](/img/structure/B1196988.png)
![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)
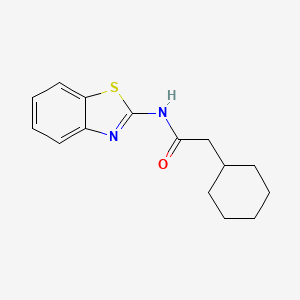
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)
